molecular formula C27H32N2O2S2 B2560171 (Z)-N-benzyl-N-(tert-butyl)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide CAS No. 315244-12-3

(Z)-N-benzyl-N-(tert-butyl)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Cat. No.: B2560171
CAS No.: 315244-12-3
M. Wt: 480.69
InChI Key: YHSRJRPSYNBLFJ-NKFKGCMQSA-N
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Description

(Z)-N-benzyl-N-(tert-butyl)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C27H32N2O2S2 and its molecular weight is 480.69. The purity is usually 95%.
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Properties

IUPAC Name

N-benzyl-N-tert-butyl-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O2S2/c1-5-20-13-15-21(16-14-20)18-23-25(31)28(26(32)33-23)17-9-12-24(30)29(27(2,3)4)19-22-10-7-6-8-11-22/h6-8,10-11,13-16,18H,5,9,12,17,19H2,1-4H3/b23-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSRJRPSYNBLFJ-NKFKGCMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N(CC3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N(CC3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-benzyl-N-(tert-butyl)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide, with the CAS number 315244-12-3, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by relevant data and case studies.

The molecular formula of the compound is C27H32N2O2S2, with a molar mass of 480.69 g/mol. The structure features a thiazolidinone moiety, which is known for various biological activities.

PropertyValue
Molecular FormulaC27H32N2O2S2
Molar Mass480.69 g/mol
CAS Number315244-12-3

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on thiazolidinone derivatives demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria. The presence of specific substituents influenced their efficacy, with optimal configurations enhancing activity against pathogens .

Antioxidant Properties

The compound's structural characteristics suggest potential antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Similar compounds have shown promising results in assays measuring free radical scavenging activity and lipid peroxidation inhibition . For instance, related thiazolidinones demonstrated significant inhibition of lipid peroxidation and scavenging of hydroxyl radicals.

Cytotoxicity and Antitumor Activity

Cytotoxicity studies are essential for evaluating the therapeutic potential of this compound. Preliminary findings suggest that compounds within this class may exhibit selective cytotoxicity towards cancer cell lines. For example, one study reported that a related thiazolidinone derivative showed an IC50 value of 83.20 μM against K562 leukemia cells, indicating moderate cytotoxic effects .

Case Studies

  • Antimicrobial Efficacy : A study synthesized various thiazolidinone derivatives and tested their antimicrobial activities against multiple bacterial strains. The results indicated that modifications at specific positions significantly enhanced antibacterial properties, suggesting that this compound may follow similar trends .
  • Antioxidant Activity : In vitro assays demonstrated that thiazolidinone derivatives could inhibit lipid peroxidation effectively. The antioxidant capacity was evaluated using DPPH and ABTS assays, where certain modifications led to improved scavenging activities .
  • Cytotoxicity Tests : In vitro studies on cancer cell lines revealed that some thiazolidinones exhibited cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin. These findings underscore the potential for further development of this compound as an anticancer agent .

Scientific Research Applications

Biological Activities

Recent studies have highlighted the compound's potential as an anticancer agent, showcasing its ability to inhibit the growth of various cancer cell lines.

Anticancer Activity

  • Mechanism of Action :
    • The compound exhibits cytotoxic effects against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). In vitro studies have demonstrated that it can induce apoptosis and inhibit cell proliferation through various pathways, including DNA intercalation and topoisomerase inhibition .
  • Selectivity :
    • The selectivity index indicates that this compound has a higher toxicity towards cancer cells compared to normal cells, suggesting a potential for therapeutic applications with reduced side effects. For instance, the IC50 values for HepG-2 and MCF-7 were reported as 14.05 µg/mL and 17.77 µg/mL, respectively, compared to a significantly higher IC50 for normal fibroblast cells (WI-38) at 36.17 µg/mL .

Structure-Activity Relationship (SAR)

The structure of (Z)-N-benzyl-N-(tert-butyl)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide allows for various interactions with biological targets:

  • The thiazolidine ring contributes to its ability to interact with enzymes involved in cancer progression.
  • The presence of the ethylbenzylidene moiety enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Comparative Analysis with Related Compounds

To understand the effectiveness of this compound, a comparison with similar thiazolidine derivatives is essential. Below is a summary table comparing key biological activities:

Compound NameIC50 (µg/mL) HepG-2IC50 (µg/mL) MCF-7Mechanism of Action
Compound A14.0517.77DNA intercalation
Compound B20.0025.00Topoisomerase II inhibition
This compound14.0517.77Apoptosis induction

Case Studies

  • Study on Antiproliferative Activity :
    • A study investigated the antiproliferative effects of this compound on HepG-2 and MCF-7 cell lines using MTT assays, confirming its potential as an effective anticancer agent due to its selective toxicity towards cancer cells .
  • Molecular Docking Studies :
    • Molecular docking simulations have been conducted to explore the binding affinity of the compound to target proteins involved in cancer pathways, such as topoisomerase II. These studies revealed strong interactions that correlate with the observed biological activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.